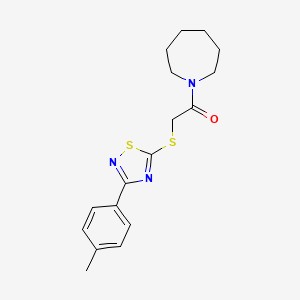![molecular formula C25H23N5O5S B2592009 N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-75-3](/img/no-structure.png)
N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an acetyl group, a methoxy group, a pyrimidine ring, and a thioacetamide group. It is a derivative of phenylacetamide, which is a compound often used in medicinal chemistry due to its bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of these groups would likely result in a variety of intermolecular interactions, including hydrogen bonding and pi stacking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups and the heterocyclic ring might make it relatively polar, affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in the field of chemistry has explored the synthesis of novel heterocyclic compounds derived from similar core structures. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from related precursors. These compounds exhibit significant biological activities, such as anti-inflammatory and analgesic properties, by acting as cyclooxygenase inhibitors. Their synthesis involves complex reactions to introduce various functional groups, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Abu‐Hashem et al., 2020).
Biological Applications
Research on pyrimidine derivatives, including thioacetamide and acetamide functionalities, has shown a range of biological activities. Compounds structurally related to the queried chemical have been evaluated for their potential as anticonvulsant agents, showcasing the relevance of pyrimidine scaffolds in medicinal chemistry (Severina et al., 2020). Additionally, novel radiosynthesis methods for imaging agents targeting the translocator protein with PET imaging have been developed, demonstrating the application of pyrimidine derivatives in diagnostic medicine (Dollé et al., 2008).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal effects of pyrimidine derivatives containing heterocyclic compounds have also been a subject of investigation. These studies underscore the potential of such compounds in addressing various infectious diseases, with some derivatives showing significant efficacy against specific fungi, indicating their potential as antifungal agents (Jafar et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use. If it’s being studied for potential medicinal applications, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Eigenschaften
CAS-Nummer |
852168-75-3 |
|---|---|
Molekularformel |
C25H23N5O5S |
Molekulargewicht |
505.55 |
IUPAC-Name |
N-(4-acetylphenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H23N5O5S/c1-14(31)15-5-9-17(10-6-15)26-19(32)13-36-23-20-22(29(2)25(34)30(3)24(20)33)27-21(28-23)16-7-11-18(35-4)12-8-16/h5-12H,13H2,1-4H3,(H,26,32) |
InChI-Schlüssel |
HHISYBQLNLPYOV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



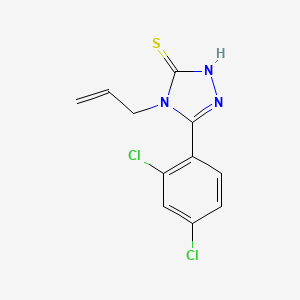
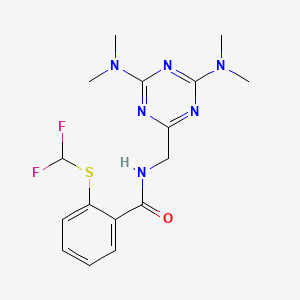
![6-Chloro-3-(2-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2591931.png)
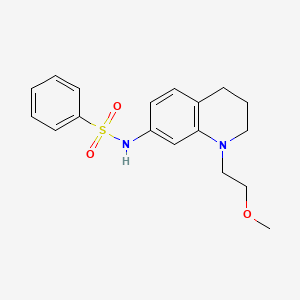
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2591935.png)
![N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2591937.png)
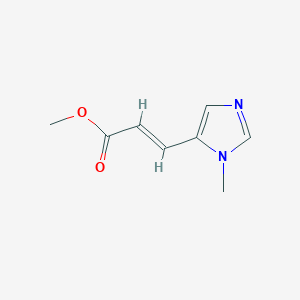
![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2591939.png)


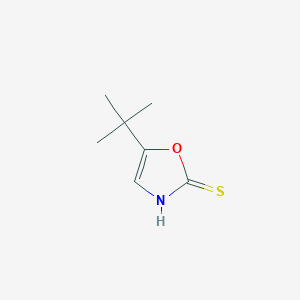
![2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2591943.png)
![1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2591947.png)
